Silver hydride Silver hydride
Brand Name: Vulcanchem
CAS No.: 13967-01-6
VCID: VC20496141
InChI: InChI=1S/Ag.H
SMILES:
Molecular Formula: AgH
Molecular Weight: 108.876 g/mol

Silver hydride

CAS No.: 13967-01-6

Cat. No.: VC20496141

Molecular Formula: AgH

Molecular Weight: 108.876 g/mol

* For research use only. Not for human or veterinary use.

Silver hydride - 13967-01-6

Specification

CAS No. 13967-01-6
Molecular Formula AgH
Molecular Weight 108.876 g/mol
IUPAC Name silver monohydride
Standard InChI InChI=1S/Ag.H
Standard InChI Key MWQHODSUPNAXGN-UHFFFAOYSA-N
Canonical SMILES [AgH]

Introduction

Chemical Identity and Molecular Architecture

Fundamental Molecular Properties

Silver hydride exists as an ionic compound with the molecular formula AgH, consisting of a silver cation (Ag⁺) and hydride anion (H⁻). Key physicochemical parameters include:

PropertyValueSource
Molecular weight108.876 g/molPubChem
SMILES notation[H-].[Ag+]PubChem
InChIKeyMPVFQIHWRATJGYPubChem
Crystal systemTriclinicX-ray data

The compound's ionic character is evidenced by its 50% ionic bond contribution, calculated through density functional theory (DFT) methods .

Structural Isomerism in Cluster Complexes

Advanced synthesis techniques have yielded heptanuclear silver hydride clusters ([Ag₇(H)L₆]) displaying:

  • Distorted tetracapped tetrahedron core geometry

  • Hydride encapsulation within a silver cage (2.8 Å cavity radius)

  • 12 sulfur atom coordination from dithiophosphonate ligands

X-ray diffraction analyses reveal positional disorder in silver atom arrangements, with occupancies ranging from 13% to 50% across eight crystallographic sites .

Synthesis and Characterization Methodologies

Spectroscopic Methods

  • ¹H NMR: Hydride resonance at δ -1.2 ppm (400 MHz, CDCl₃)

  • ESI-MS: Molecular ion peaks at m/z 2516.425 ([Ag₇(H)L₆ + Ag]⁺)

  • IR Spectroscopy: Ag–H stretching vibration at 1890 cm⁻¹

Crystallographic Analysis

Single-crystal X-ray studies (P‾1 space group) reveal:

  • Ag–Ag bond distances: 2.89–3.15 Å

  • Ag–S coordination bonds: 2.42–2.67 Å

  • Hydride thermal displacement parameter: 0.78 Ų

Chemical Reactivity and Stability

Thermodynamic Properties

DFT calculations (B3LYP/LANL2DZ level) predict:
ΔHf(AgH)=142.6kJ/mol\Delta H^\circ_f(\text{AgH}) = 142.6 \, \text{kJ/mol}
ΔGf(AgH)=135.2kJ/mol\Delta G^\circ_f(\text{AgH}) = 135.2 \, \text{kJ/mol}

The compound demonstrates limited thermal stability above 150°C, decomposing to metallic silver and hydrogen gas:
2AgH2Ag+H22\text{AgH} \rightarrow 2\text{Ag} + \text{H}_2 \uparrow

Catalytic Reaction Mechanisms

In 4-nitrophenol reduction, the hydride cluster exhibits enhanced activity (k = 2.43×10⁻² s⁻¹) compared to AgNPs due to:

  • Surface hydride availability

  • High surface area-to-volume ratio

  • Ligand-mediated substrate orientation

The proposed catalytic cycle involves:
Ag7H+ArNO2Ag7+ArNH2+H2O\text{Ag}_7\text{H} + \text{ArNO}_2 \rightarrow \text{Ag}_7 + \text{ArNH}_2 + \text{H}_2\text{O}

Challenges and Future Research Directions

Current limitations in silver hydride utilization include:

  • Atmospheric instability under humid conditions

  • Limited solubility in polar solvents

  • High production costs (~$850/g)

Promising research avenues encompass:

  • Zeolite-encapsulated clusters for enhanced stability

  • Photocatalytic water splitting applications

  • Development of flow synthesis systems for scale-up

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